Ammonium osmium chloride

Catalog No.
S1505163
CAS No.
12125-08-5
M.F
Cl6H8N2Os
M. Wt
439 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium osmium chloride

CAS Number

12125-08-5

Product Name

Ammonium osmium chloride

IUPAC Name

diazanium;osmium(4+);hexachloride

Molecular Formula

Cl6H8N2Os

Molecular Weight

439 g/mol

InChI

InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4

InChI Key

SRBXXQDKBKTWOC-UHFFFAOYSA-J

SMILES

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os+4]

Canonical SMILES

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os+4]

Ammonium osmium chloride, also known as ammonium hexachloroosmate(IV) or (NH4)2OsCl6, is a critical Os(IV) coordination complex widely utilized as a primary precursor in precious metal catalysis and materials science . Appearing as a dark red crystalline powder, it provides a highly stable, water- and alcohol-soluble source of the [OsCl6]2- anion[1]. For technical buyers and synthetic chemists, this compound offers a safer, bench-stable alternative to volatile osmium oxides, while providing superior solubility and residue-free decomposition compared to alkali osmate salts. Its unique combination of processability and thermal behavior makes it the industry standard for manufacturing high-purity osmium sponge, supported osmium nanoparticles, and advanced electrocatalysts.

Substituting Ammonium osmium chloride with generic alkali alternatives, such as Potassium hexachloroosmate (K2OsCl6), fundamentally compromises catalyst manufacturing. Alkali salts leave behind stoichiometric chloride residues (e.g., KCl) during thermal reduction, necessitating aggressive post-synthesis washing that can strip delicate osmium nanoparticles from their supports[1]. Furthermore, K2OsCl6 is insoluble in alcohol, severely limiting its use in mixed-solvent wet impregnation [2]. Attempting to substitute with Osmium tetroxide (OsO4) introduces severe volatility and toxicity risks, requiring expensive containment infrastructure and complicating precise stoichiometric scaling during batch production.

Residue-Free Thermal Decomposition to Osmium Sponge

Thermal reduction of (NH4)2OsCl6 under a hydrogen or inert atmosphere yields pure osmium metal (osmium sponge) because all byproducts (NH4Cl, HCl, N2) are completely volatile. In contrast, reducing alkali salts like K2OsCl6 leaves a stoichiometric KCl residue that must be washed out, which can cause the loss of fine osmium nanoparticles from catalyst supports [1].

Evidence DimensionSolid byproduct formation post-reduction
Target Compound Data0% solid byproduct (yields pure Os + volatile NH4Cl/HCl/N2)
Comparator Or BaselinePotassium hexachloroosmate (K2OsCl6)
Quantified DifferenceComplete volatilization vs. stoichiometric KCl residue
ConditionsThermal decomposition under hydrogen/inert atmosphere

Eliminates the need for post-reduction washing, preventing the loss of high-value osmium nanoparticles from catalyst supports.

Handling Safety and Volatility Profile

Unlike OsO4, which is highly volatile (boiling point 130°C) and requires extreme containment due to its severe toxicity and high vapor pressure at room temperature, (NH4)2OsCl6 is a bench-stable solid that only sublimes at 170°C. This allows for safe, precise gravimetric weighing in standard laboratory environments without specialized ampoule handling .

Evidence DimensionVolatility and physical state
Target Compound DataBench-stable solid, sublimes at 170°C
Comparator Or BaselineOsmium tetroxide (OsO4)
Quantified DifferenceNegligible room-temperature vapor pressure vs. highly volatile and toxic gas emission
ConditionsStandard ambient laboratory handling and storage

Allows for safe, precise gravimetric weighing and batch scaling without the extreme containment costs associated with volatile OsO4.

Solvent Compatibility for Wet Impregnation

(NH4)2OsCl6 exhibits excellent solubility in both water and alcohols (such as ethanol), making it highly versatile for wet impregnation on catalyst supports and mixed-solvent organometallic synthesis. Conversely, K2OsCl6 is only slightly soluble in water and completely insoluble in alcohol, severely limiting its utility in non-aqueous or mixed-solvent precursor formulations[1].

Evidence DimensionSolubility in alcohols
Target Compound DataSoluble in ethanol and mixed aqueous-alcoholic systems
Comparator Or BaselinePotassium hexachloroosmate (K2OsCl6)
Quantified DifferenceBroad solubility vs. complete insolubility in alcohol
ConditionsPrecursor dissolution for catalyst support impregnation

Enables homogeneous dispersion of osmium onto hydrophobic supports and facilitates organometallic synthesis in mixed-solvent systems.

Electrocatalytic Deposition Efficiency

For the fabrication of osmium-modified graphite electrodes, (NH4)2OsCl6 provides the optimal[OsCl6]2- anion concentration. Direct potentiodynamic electrodeposition (e.g., 0 to -0.8 V vs Ag/AgCl) from a 5 mM (NH4)2OsCl6 solution yields highly active osmium particles essential for direct methanol fuel cells (DMFCs) and amperometric hydrogen peroxide sensors[1].

Evidence DimensionElectrochemical reduction to Os particles
Target Compound DataDirect potentiodynamic deposition from 5 mM [OsCl6]2- solution
Comparator Or BaselineNon-halide osmium precursors
Quantified DifferenceHighly active, reproducible Os electrodeposits
ConditionsPotentiodynamic cycling (0 to -0.8 V vs Ag/AgCl) on graphite

Provides a reliable, standardized precursor for manufacturing high-performance osmium-modified electrodes for fuel cells and sensors.

Manufacturing of High-Purity Osmium Sponge and Nanoparticles

Due to its residue-free thermal decomposition profile, (NH4)2OsCl6 is the ideal precursor for producing pure osmium sponge. The complete volatilization of its byproducts ensures that the final metallic osmium is free from the alkali contaminants that plague potassium or sodium osmate reductions [1].

Synthesis of Supported Osmium Catalysts for Fischer-Tropsch Reactions

The compound's solubility in mixed aqueous-alcoholic solvents allows for highly uniform wet impregnation onto carbon or silica spheres (e.g., Os@HCS catalysts). Its low-temperature decomposition directly yields active Os nanoparticles without requiring washing steps that could degrade the support structure [1].

Fabrication of Osmium-Modified Electrodes for Fuel Cells

As a highly soluble source of the [OsCl6]2- anion, this compound is perfectly suited for the direct potentiodynamic electrodeposition of osmium onto graphite. This process is critical for manufacturing anodes in Direct Methanol Fuel Cells (DMFCs) and specialized amperometric biosensors [2].

Safe Batch Synthesis of Os(II) and Os(0) Organometallic Complexes

For synthetic chemists, (NH4)2OsCl6 serves as a bench-stable, weighable Os(IV) starting material. It eliminates the severe toxicity and volatility risks associated with Osmium tetroxide, allowing for the safe, scalable synthesis of homogeneous catalysts and advanced coordination complexes [2].

UNII

30S4860S8D

Dates

Last modified: 04-14-2024

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